TP-3654
Overview
Description
TP-3654 is an oral investigational compound that acts as a highly selective inhibitor of PIM1 kinase. PIM1 kinase is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and transcriptional regulation. This compound has shown potential therapeutic benefits in treating hematologic malignancies, particularly myelofibrosis, by modulating cytokine-induced pathways such as PI3K/AKT and JAK/STAT .
Scientific Research Applications
Chemistry: TP-3654 serves as a valuable tool for studying kinase inhibition and its effects on cellular processes.
Biology: The compound is used to investigate the role of PIM1 kinase in cell cycle regulation, apoptosis, and cytokine signaling.
Medicine: this compound is being evaluated in clinical trials for its efficacy in treating myelofibrosis and other hematologic malignancies. .
Industry: This compound’s potential therapeutic benefits make it a candidate for further development and commercialization as a targeted therapy for specific cancers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TP-3654 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as the laboratory-scale synthesis but is scaled up to meet the demand for clinical trials and potential commercialization. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
TP-3654 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents on the core structure, affecting its selectivity and potency
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitution
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic applications .
Mechanism of Action
TP-3654 exerts its effects by selectively inhibiting PIM1 kinase, which is upregulated in various hematologic malignancies. By inhibiting PIM1 kinase, this compound disrupts the PI3K/AKT and JAK/STAT pathways, leading to reduced cell proliferation and increased apoptosis. This inhibition also results in the modulation of cytokine response genes and serum transforming growth factor-beta levels, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: A Janus kinase inhibitor used to treat myelofibrosis.
Pacritinib: Another Janus kinase inhibitor with a different selectivity profile.
Momelotinib: A Janus kinase inhibitor with additional activity against other kinases
Uniqueness of TP-3654
This compound is unique in its high selectivity for PIM1 kinase, which distinguishes it from other kinase inhibitors that target multiple kinases. This selectivity potentially reduces off-target effects and improves the therapeutic index. Additionally, this compound has shown less hematopoietic inhibition compared to other Janus kinase inhibitors, making it a promising candidate for further development .
Properties
IUPAC Name |
2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O/c1-21(2,30)15-6-8-17(9-7-15)27-19-10-11-20-26-13-18(29(20)28-19)14-4-3-5-16(12-14)22(23,24)25/h3-5,10-13,15,17,30H,6-9H2,1-2H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNVABDYQLHODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC(=CC=C4)C(F)(F)F)C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361951-15-6 | |
Record name | TP-3654 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361951156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TP-3654 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOB0N7BOY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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